3-Chloroethcathinone

描述

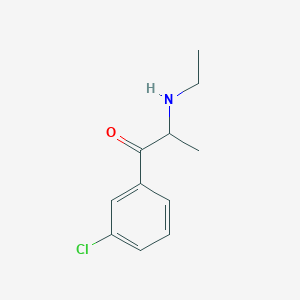

Structure

3D Structure

属性

IUPAC Name |

1-(3-chlorophenyl)-2-(ethylamino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9/h4-8,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJIUWPWADQNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342999 | |

| Record name | 3-Chloroethcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150476-60-9 | |

| Record name | 3-Cec | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2150476609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroethcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0SZ1FQ2I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of 3-Chloroethcathinone (3-CEC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and stereochemical properties of 3-Chloroethcathinone (3-CEC), a synthetic stimulant of the cathinone class. The information is intended for use in research, forensic, and academic settings.

Chemical Identity and Structure

3-CEC, also known as this compound, is a synthetic cathinone compound structurally related to amphetamines.[1][2] The core of its structure is a β-keto-phenethylamine backbone, which is an amphetamine core featuring a ketone group at the beta position.[3] The specific characteristics of 3-CEC arise from two key substitutions: a chlorine atom attached at the third position of the phenyl ring and an ethyl group on the nitrogen atom.[3]

The chemical structure is depicted below: Cl | C₆H₄-CO-CH(NHCH₂CH₃)CH₃

Stereochemistry

The stereochemistry of 3-CEC is a critical aspect of its molecular identity.

-

Chiral Center: 3-CEC possesses a single chiral center at the alpha-carbon of the propan-1-one side chain (C2).[3] This carbon is bonded to four distinct substituent groups:

-

A hydrogen atom (not explicitly shown in 2D diagrams)

-

A methyl group (-CH₃)

-

An ethylamino group (-NHCH₂CH₃)

-

A 3-chlorobenzoyl group (-CO-C₆H₄-Cl)

-

-

Enantiomers: Due to the presence of one chiral center, 3-CEC exists as a pair of enantiomers: (R)-3-Chloroethcathinone and (S)-3-Chloroethcathinone.[7] Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological profiles.[3]

-

Racemic Mixture: In laboratory synthesis, without the use of chiral-specific reagents or separation techniques, 3-CEC is typically produced as a racemic mixture—a 50:50 mixture of the (R) and (S) enantiomers.[7] Commercially available 3-CEC for research purposes is most often supplied in this racemic form.

The relationship between the stereoisomers of 3-CEC can be visualized as follows:

Caption: Stereoisomeric relationship of 3-CEC.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for 3-CEC and its common hydrochloride salt form. It is important to note that multiple CAS numbers have been reported in various databases.

| Property | Value | Notes |

| CAS Number | 2150476-60-9[1][6][8] 1225843-86-6[5] 2748225-41-2 (HCl salt)[9] | Multiple identifiers exist in public and commercial databases. The HCl salt has a distinct CAS number. |

| Molecular Formula | C₁₁H₁₄ClNO C₁₁H₁₄ClNO • HCl (HCl salt)[1][9] | Represents the freebase and hydrochloride salt forms, respectively. |

| Molecular Weight | 211.69 g/mol [1][4][5][6] 248.1 g/mol (HCl salt)[3][9] | Molar mass for the freebase and its hydrochloride salt. |

| Purity | ≥98% to ≥99%[1][4][5] | Typical purity for research-grade material, often verified by HPLC.[5] |

| Appearance | Fine white powder or crystalline solid[1][9] | Physical form as typically supplied. |

| Melting Point | Not readily available[4] | Data not commonly reported in public databases. |

| Boiling Point | Not typically applicable[4] | Not applicable for a solid research chemical under standard conditions. |

| Solubility (HCl Salt) | DMF: 12.5 mg/ml[9][10] DMSO: 30 mg/ml[9][10] Ethanol: 30 mg/ml[9][10] PBS (pH 7.2): 10 mg/ml[9][10] | Solubility data is crucial for preparing solutions for in vitro and analytical experiments. Data is for the hydrochloride salt form. |

Experimental Protocols

A. General Synthesis Protocol (Adapted from related cathinones)

The synthesis of 3-CEC can be adapted from the known synthesis of its structural analog, 3-chloromethcathinone (3-CMC).[7] The protocol involves a two-step process starting from 3-chloropropiophenone.

-

Step 1: α-Bromination of 3-Chloropropiophenone

-

Dissolve 3-chloropropiophenone in a suitable solvent, such as glacial acetic acid or diethyl ether.

-

Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent to the solution at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

The resulting α-bromo-3-chloropropiophenone can be isolated by removing the solvent under reduced pressure or by precipitation and filtration.

-

-

Step 2: Nucleophilic Substitution with Ethylamine

-

Dissolve the crude α-bromo-3-chloropropiophenone from Step 1 in a suitable solvent like acetonitrile or ethanol.

-

Add an excess (typically 2-3 molar equivalents) of ethylamine (CH₃CH₂NH₂) to the solution. The reaction is often carried out at room temperature or with gentle heating.

-

Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves removing the solvent, dissolving the residue in a non-polar solvent (e.g., dichloromethane), and washing with water or a mild base to remove excess ethylamine and its hydrobromide salt.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the 3-CEC freebase.

-

For the hydrochloride salt, the freebase is dissolved in a solvent like diethyl ether or acetone, and a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried.

-

The following workflow illustrates the general synthesis logic:

Caption: General synthetic workflow for 3-CEC.

B. Analytical Methodology

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of 3-CEC.[5]

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at wavelengths such as 210, 249, and 295 nm is effective for cathinones.[9]

-

Quantification: Purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and confirmation of 3-CEC, particularly in forensic analysis.[3]

-

Sample Preparation: Samples may require derivatization to improve thermal stability and chromatographic behavior.

-

Separation: A capillary column with a non-polar stationary phase is used to separate 3-CEC from other substances.

-

Identification: The mass spectrum of 3-CEC will show a characteristic fragmentation pattern, including the molecular ion peak, which can be compared to a reference standard or spectral library for positive identification. It is important to note that supplementary techniques may be needed to differentiate between positional isomers like 3-CEC and 4-CEC.[3]

-

References

- 1. cathinonelabs.com [cathinonelabs.com]

- 2. chemsplanet.com [chemsplanet.com]

- 3. This compound | 2150476-60-9 | Benchchem [benchchem.com]

- 4. lab-chems.com [lab-chems.com]

- 5. citychems.com [citychems.com]

- 6. 3-Cec | C11H14ClNO | CID 90645581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 8. 3-CEC (this compound) - Research Chemicals Kopen [researchchemicalskopen.net]

- 9. caymanchem.com [caymanchem.com]

- 10. chemicalroute.com [chemicalroute.com]

The Enigmatic Profile of 3-Chloroethcathinone: An In-Depth Technical Guide to its Presumed Interaction with Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the expected mechanism of action of 3-Chloroethcathinone (3-CEC) on monoamine transporters. It is important to note that, to date, there is a significant lack of published scientific literature providing direct quantitative data (such as IC₅₀ or Kᵢ values) or detailed experimental findings specifically for 3-CEC. The information presented herein is largely extrapolated from research on structurally analogous compounds, particularly 3-Chloromethcathinone (3-CMC) and other synthetic cathinones. This guide is intended for research and informational purposes only.

Introduction

This compound (3-CEC) is a synthetic stimulant belonging to the cathinone class. Structurally, it is an analog of ethcathinone and is closely related to other psychoactive substances such as 3-MMC and 4-CMC. Like other synthetic cathinones, 3-CEC is presumed to exert its primary pharmacological effects by interacting with the monoamine transporter system, which includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft. By interfering with the normal function of these transporters, synthetic cathinones can lead to an increase in extracellular monoamine levels, resulting in a range of psychostimulant effects.

This technical guide synthesizes the current understanding of how compounds structurally similar to 3-CEC interact with monoamine transporters, providing a framework for the anticipated mechanism of action of 3-CEC. It includes a review of the general experimental protocols used to characterize such interactions and presents comparative data from related compounds to offer a contextual understanding.

Presumed Mechanism of Action

The primary mechanism of action for synthetic cathinones involves the inhibition of monoamine reuptake and, in many cases, the induction of transporter-mediated monoamine release. These compounds are thought to act as either reuptake inhibitors, substrates for the transporters, or a combination of both.

As a reuptake inhibitor , a compound binds to the transporter protein, blocking the reabsorption of the neurotransmitter from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, thereby enhancing and prolonging its signaling.

As a transporter substrate , a compound is recognized by the transporter and moved into the presynaptic neuron. This process can lead to a reversal of the transporter's function, causing it to efflux, or release, neurotransmitters from the neuron into the synaptic cleft. This is often referred to as a "releasing agent" mechanism.

Based on studies of analogous compounds, it is hypothesized that 3-CEC acts as a substrate at monoamine transporters, leading to both the inhibition of reuptake and the release of dopamine, norepinephrine, and serotonin. The relative potency and selectivity of 3-CEC for DAT, NET, and SERT would determine its specific pharmacological profile.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for 3-CEC is not available in the reviewed literature, the following tables summarize the in vitro data for the closely related compound 3-Chloromethcathinone (3-CMC) and other relevant synthetic cathinones. This data is provided for comparative purposes to contextualize the potential activity of 3-CEC.

Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀) of 3-CMC

| Compound | DAT (IC₅₀ in nM) | NET (IC₅₀ in nM) | SERT (IC₅₀ in nM) | Source |

| 3-CMC | 1270 | 363 | 113 | [1] |

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the transporter's uptake of its respective radiolabeled monoamine in vitro.

Table 2: Comparative Monoamine Transporter Uptake Inhibition (IC₅₀) of Other Synthetic Cathinones

| Compound | DAT (IC₅₀ in nM) | NET (IC₅₀ in nM) | SERT (IC₅₀ in nM) |

| Mephedrone | 1130 | 468 | 216 |

| Methylone | 3030 | 1150 | 321 |

| MDPV | 4.0 | 25.9 | 3305 |

| α-PVP | 12.8 | 14.2 | >10,000 |

Data compiled from multiple sources for comparative illustration.

Experimental Protocols

The characterization of a compound's interaction with monoamine transporters typically involves two key in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays. The following are detailed, generalized methodologies for these experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for the monoamine transporters by assessing its ability to compete with a known radiolabeled ligand that binds to the transporter.

Objective: To determine the binding affinity (Kᵢ) of a test compound for DAT, NET, and SERT.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing human DAT, NET, or SERT.

-

Cell culture reagents.

-

Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Test compound (e.g., 3-CEC).

-

Non-specific binding control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Filtration apparatus with glass fiber filters.

Methodology:

-

Cell Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to a high density.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kₑ), and varying concentrations of the test compound.

-

For determining total binding, no test compound is added.

-

For determining non-specific binding, a high concentration of a known, non-labeled competitor is added.

-

Incubate the mixture at a controlled temperature for a specific time to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional effect of a compound on the transporter's ability to take up its respective neurotransmitter.

Objective: To determine the potency (IC₅₀) of a test compound to inhibit the uptake of dopamine, norepinephrine, or serotonin by their respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT, cultured in multi-well plates.

-

Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Test compound (e.g., 3-CEC).

-

Uptake buffer (e.g., Krebs-Henseleit buffer).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Methodology:

-

Cell Preparation:

-

Plate the transporter-expressing HEK293 cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.

-

-

Uptake Inhibition:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound for a short period.

-

Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter to each well.

-

Allow the uptake to proceed for a defined period at a controlled temperature (e.g., a few minutes at 37°C).

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.

-

Lyse the cells to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.

-

-

Quantification:

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity in the lysate is proportional to the amount of neurotransmitter taken up by the cells.

-

Plot the percentage of uptake inhibition (relative to a control with no test compound) as a function of the test compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the presumed signaling pathway and the general experimental workflows.

Caption: Presumed mechanism of 3-CEC at the monoamine synapse.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

While this compound remains a compound with limited specific characterization in scientific literature, its structural similarity to other synthetic cathinones provides a strong basis for predicting its mechanism of action. It is highly probable that 3-CEC interacts with monoamine transporters to inhibit the reuptake and/or promote the release of dopamine, norepinephrine, and serotonin. The precise affinity, potency, and selectivity of 3-CEC for each transporter will ultimately define its unique pharmacological and toxicological profile. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to elucidate these properties. Further research, including direct in vitro and in vivo studies, is necessary to definitively characterize the mechanism of action of 3-CEC and to understand its full physiological and psychological effects.

References

The Pharmacology and Psychostimulant Effects of 3-Chloroethcathinone (3-CEC): A Technical Guide

Disclaimer: 3-Chloroethcathinone (3-CEC) is a designer drug of the synthetic cathinone class. The information provided herein is intended for an audience of researchers, scientists, and drug development professionals for academic and research purposes only. 3-CEC is not approved for human consumption, and its use may be associated with significant health risks.

Introduction

This compound (3-CEC) is a synthetic stimulant belonging to the substituted cathinone family of novel psychoactive substances (NPS). Structurally, it is a derivative of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). 3-CEC is characterized by a chlorine atom substituted at the third position of the phenyl ring and an ethyl group attached to the amine.[1] Like other synthetic cathinones, it has emerged in recreational drug markets, valued for its purported stimulant and empathogenic effects.[2][3]

A comprehensive body of research specifically detailing the pharmacological and toxicological profile of 3-CEC is notably scarce in published scientific literature.[1] Consequently, much of its pharmacology is inferred from structurally and functionally similar analogues, most notably 3-Chloromethcathinone (3-CMC). This guide synthesizes the available information on 3-CEC and its analogues to provide a technical overview of its core pharmacology, psychostimulant properties, and the experimental methodologies used to characterize such compounds.

Chemical and Physical Properties

3-CEC is typically produced as a hydrochloride salt to improve its stability and is sold as a crystalline solid or powder.[1]

| Property | Value | Reference |

| IUPAC Name | 1-(3-chlorophenyl)-2-(ethylamino)propan-1-one | [3] |

| Molecular Formula | C₁₁H₁₄ClNO | [3] |

| Molecular Weight | 211.69 g/mol | [3] |

| CAS Number | 2748225-41-2 (for HCl salt) | [1] |

| Class | Synthetic Cathinone | [1] |

Pharmacology

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems.[4] These compounds typically interact with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are responsible for terminating neurotransmission by clearing these neurotransmitters from the synaptic cleft.[5]

Pharmacodynamics: Mechanism of Action

While direct quantitative data for 3-CEC is limited, it is anticipated to function as a monoamine transporter inhibitor and/or a substrate-type releaser.[1][3] This dual activity is common among synthetic cathinones.[4]

-

Reuptake Inhibition: The compound binds to DAT, NET, and/or SERT, blocking the reuptake of dopamine, norepinephrine, and serotonin, respectively. This action increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced downstream signaling.

-

Neurotransmitter Release: As a substrate-type releaser, the compound is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of transporter flow, causing a non-vesicular efflux of neurotransmitters into the synapse.[6]

Studies on the closely related 3-CMC indicate it functions as a reuptake inhibitor and releasing agent for dopamine and serotonin, with a slight preference for the dopamine transporter.[4]

Figure 1: Proposed Mechanism of Action of 3-CEC.

Quantitative Pharmacology of 3-CMC (Analogue)

| Analogue | Transporter | Activity | Quantitative Measure | Reference |

| 3-CMC | DAT | Reuptake Inhibitor / Releaser | DAT Selectivity: 8.8-fold over SERT | [4] |

| NET | Reuptake Inhibitor / Releaser | - | [5] | |

| SERT | Reuptake Inhibitor / Releaser | - | [4] |

Pharmacokinetics

No formal pharmacokinetic studies on 3-CEC in humans or animals have been published. Based on its structural analogue 3-CMC, the metabolism of 3-CEC is likely to proceed via two primary pathways: β-keto reduction and N-dealkylation.

-

β-keto reduction: The ketone group on the β-carbon is reduced to a hydroxyl group, forming a dihydro-3-CEC (chloroephedrine-like) metabolite.

-

N-dealkylation: The ethyl group is removed from the nitrogen atom, forming an N-desethyl-3-CEC metabolite.

-

Combined Pathways: A combination of these processes would result in N-desethyl-dihydro-3-CEC.

The duration of acute effects for 3-CMC is reported to be between 1 to 4 hours, depending on the route of administration.[5] A similar duration can be anticipated for 3-CEC.

Figure 2: Proposed Metabolic Pathway of 3-CEC.

Psychostimulant Effects

The psychostimulant effects of 3-CEC are a direct consequence of its interaction with monoamine systems. The elevation of synaptic dopamine and norepinephrine is strongly associated with increased arousal, alertness, and locomotor activity.

Preclinical Evidence

In vivo studies in rodents using 3-CMC demonstrate dose-dependent increases in horizontal locomotor activity, a hallmark of psychostimulant drugs.[4] At doses of 10 mg/kg and 20 mg/kg, 3-CMC significantly increased the total distance traveled by mice over a 120-minute observation period.[4] However, unlike some other cathinones, it did not produce significant changes in vertical locomotor activity (rearing).[4]

Human and Anecdotal Reports

As a designer drug, information on the effects of 3-CEC in humans is primarily derived from anecdotal user reports. These effects are consistent with other psychostimulants and include:

-

Stimulation and Euphoria: Increased energy, wakefulness, and a sense of well-being.[5]

-

Entactogenic/Empathogenic Effects: Increased sociability, confidence, and libido.[5]

-

Adverse Effects: Tachycardia, hypertension, anxiety, dry mouth, sweating, and insomnia.[5]

Experimental Protocols

The characterization of novel psychoactive substances like 3-CEC relies on standardized in vitro and in vivo assays.

In Vitro Monoamine Transporter Inhibition Assay

This assay quantifies the ability of a compound to inhibit the reuptake of monoamines into cells expressing specific transporters.

Objective: To determine the IC₅₀ values of 3-CEC at human DAT, NET, and SERT.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells stably transfected to express either hDAT, hNET, or hSERT are cultured to confluence in appropriate media.

-

Assay Preparation: Cells are plated in 96-well microplates and allowed to adhere overnight.

-

Inhibition: On the day of the experiment, the culture medium is replaced with a buffer solution. Cells are then pre-incubated for a short period (e.g., 5-10 minutes) with varying concentrations of 3-CEC or a vehicle control.

-

Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well at a concentration near its Kₘ value.

-

Incubation: The plates are incubated for a brief period (e.g., 3-5 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled substrate.

-

Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity in wells treated with 3-CEC is compared to the control wells. Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., cocaine for DAT). IC₅₀ values are calculated by fitting the concentration-response data to a nonlinear regression curve.

Figure 3: Workflow for an In Vitro Transporter Inhibition Assay.

In Vivo Spontaneous Locomotor Activity Assay

This assay measures the stimulant effects of a compound on the general motor activity of rodents.

Objective: To assess the dose-dependent effects of 3-CEC on horizontal and vertical locomotor activity.

Methodology:

-

Animals: Male C57BL/6J mice are commonly used. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Apparatus: The test is conducted in open-field arenas (e.g., 45 x 45 x 45 cm) equipped with automated infrared photobeam systems to detect and record animal movement.

-

Habituation: Prior to drug administration, animals are placed individually into the activity arenas for a habituation period (e.g., 60 minutes) to allow their exploratory behavior to decline to a stable baseline.

-

Drug Administration: Following habituation, mice are removed, administered a specific dose of 3-CEC (e.g., 5, 10, 20 mg/kg) or a vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, and immediately returned to the arena.

-

Data Collection: Locomotor activity is recorded continuously for a set period (e.g., 120 minutes). Key parameters measured include:

-

Horizontal Activity: Total distance traveled, calculated from photobeam breaks.

-

Vertical Activity: Number of rearing events (vertical photobeam breaks).

-

-

Data Analysis: The data is typically binned into time intervals (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect. Total activity over the entire session is also calculated. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of 3-CEC against the vehicle control group.

Conclusion

This compound (3-CEC) is a synthetic cathinone with a pharmacological profile characteristic of a psychostimulant. While direct experimental data remains limited, evidence from its close analogue, 3-CMC, strongly suggests that its primary mechanism of action is the inhibition of reuptake and promotion of release at monoamine transporters, with a likely preference for the dopamine transporter. This neurochemical action underpins its observed stimulant effects, such as increased locomotor activity in preclinical models. The lack of comprehensive pharmacokinetic and toxicological data for 3-CEC represents a significant knowledge gap, highlighting the need for further research to fully understand its potential for abuse and harm. The protocols outlined in this guide represent standard methodologies that are essential for the systematic evaluation of 3-CEC and other emerging novel psychoactive substances.

References

- 1. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onesearch.fitnyc.edu [onesearch.fitnyc.edu]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine releasing agent [medbox.iiab.me]

The Elusive Affinity of 3-Chloroethcathinone: A Technical Guide to Its Presumed Interaction with Dopamine and Serotonin Transporters

Disclaimer: This technical guide addresses the current scientific understanding of 3-Chloroethcathinone's (3-CEC) interaction with dopamine (DAT) and serotonin (SERT) transporters. It is crucial to note that, to date, specific quantitative binding affinity data (e.g., K_i_ or IC_50_ values) for 3-CEC at these transporters is not available in peer-reviewed scientific literature. The information presented herein is based on the pharmacological profile of structurally related synthetic cathinones and serves as a comparative guide for researchers, scientists, and drug development professionals.

Introduction

This compound (3-CEC) is a synthetic cathinone, a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant. Like other synthetic cathinones, 3-CEC is presumed to exert its stimulant and entactogenic effects by interacting with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are responsible for the reuptake of dopamine and serotonin from the synaptic cleft, thereby regulating their concentration and signaling. By inhibiting these transporters, 3-CEC is expected to increase the extracellular levels of these neurotransmitters, leading to its psychoactive effects.

Due to the lack of direct empirical data for 3-CEC, this guide will provide a comprehensive overview based on its closely related analogue, 3-Chloromethcathinone (3-CMC), and other synthetic cathinones. This approach allows for an informed estimation of 3-CEC's potential pharmacological profile.

Comparative Affinity of Related Synthetic Cathinones

To contextualize the potential affinity of 3-CEC for DAT and SERT, the following table summarizes the available quantitative data for the closely related compound 3-Chloromethcathinone (3-CMC) and other relevant cathinone derivatives. These compounds differ from 3-CEC only by the substitution on the amine (methyl for 3-CMC vs. ethyl for 3-CEC). This small structural difference can influence transporter affinity and selectivity.

| Compound | Transporter | Assay Type | IC_50_ (nM) | K_i_ (nM) | Species | Reference |

| 3-Chloromethcathinone (3-CMC) | DAT | Uptake Inhibition | 28 | - | Rat | (Blough et al., 2019) |

| SERT | Uptake Inhibition | 268 | - | Rat | (Blough et al., 2019) | |

| DAT | Release | EC_50_ = 46.8 | - | Rat | (Blough et al., 2014) | |

| SERT | Release | EC_50_ = 410 | - | Rat | (Blough et al., 2014) | |

| 4-Chloromethcathinone (4-CMC) | DAT | Uptake Inhibition | 100-200 | - | - | (EMCDDA, 2021) |

| SERT | Uptake Inhibition | 200-500 | - | - | (EMCDDA, 2021) | |

| Mephedrone (4-MMC) | DAT | Uptake Inhibition | 148 | 4900 | Human | (Eshleman et al., 2013) |

| SERT | Uptake Inhibition | 225 | 5600 | Human | (Eshleman et al., 2013) | |

| Methcathinone | DAT | Uptake Inhibition | 76 | 2100 | Human | (Eshleman et al., 2013) |

| SERT | Uptake Inhibition | 316 | 6600 | Human | (Eshleman et al., 2013) |

Note: IC_50_ (half-maximal inhibitory concentration) and EC_50_ (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition or effect in vitro. K_i_ (inhibitory constant) is an indication of the binding affinity of a ligand for a receptor. Lower values indicate higher affinity/potency.

Representative Experimental Protocol: In Vitro Transporter Affinity Assay

The following is a detailed, representative methodology for a radioligand binding assay to determine the affinity of a compound like 3-CEC for the dopamine and serotonin transporters. This protocol is based on standard practices in the field for characterizing novel psychoactive substances.

Objective: To determine the binding affinity (K_i_) of this compound (3-CEC) for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT) expressed in a stable cell line.

Materials:

-

Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably expressing either hDAT or hSERT.

-

Radioligands:

-

For hDAT: [³H]WIN 35,428 (a high-affinity DAT ligand)

-

For hSERT: [³H]Citalopram (a selective SERT ligand)

-

-

Non-specific Binding Ligand:

-

For hDAT: Cocaine (10 µM) or GBR 12909 (10 µM)

-

For hSERT: Fluoxetine (10 µM) or Paroxetine (10 µM)

-

-

Test Compound: this compound (3-CEC) dissolved in a suitable solvent (e.g., DMSO, then diluted in assay buffer).

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, CaCl₂, MgCl₂).

-

Scintillation Cocktail: A liquid scintillation cocktail suitable for counting tritium.

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂)

-

Microcentrifuge

-

Cell harvester and filter mats (GF/B or GF/C)

-

Liquid scintillation counter

-

96-well plates

-

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells expressing hDAT or hSERT to ~80-90% confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparations at -80°C until use.

-

-

Radioligand Binding Assay (Competition Assay):

-

Prepare a series of dilutions of the test compound (3-CEC) in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding ligand.

-

Competition: Cell membranes, radioligand, and varying concentrations of 3-CEC.

-

-

The final concentration of the radioligand should be approximately equal to its K_d_ value for the respective transporter.

-

Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (3-CEC) concentration.

-

Fit the data to a one-site sigmoidal dose-response curve to determine the IC_50_ value of 3-CEC.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Visualizations

The following diagrams illustrate the generalized workflow for determining transporter affinity and the presumed mechanism of action for 3-CEC.

Conclusion

While direct quantitative data on the affinity of this compound for dopamine and serotonin transporters remains to be elucidated, its structural similarity to other synthetic cathinones provides a strong basis for its presumed mechanism of action as a monoamine transporter inhibitor. The provided comparative data for 3-CMC suggests that 3-CEC is likely to have a higher affinity for the dopamine transporter than the serotonin transporter. However, empirical studies are essential to definitively characterize its pharmacological profile. The experimental protocol detailed in this guide provides a robust framework for conducting such investigations, which will be crucial for a comprehensive understanding of the neuropharmacology and potential risks associated with 3-CEC. Researchers in the fields of pharmacology, toxicology, and drug development are encouraged to pursue these studies to fill the current knowledge gap.

In Vitro Metabolic Pathways of 3-Chloroethcathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic pathways of 3-Chloroethcathinone (3-CEC), a synthetic cathinone. The information presented herein is intended to support research, drug development, and forensic analysis by detailing the metabolic fate of this compound, the enzymes involved, and the analytical methodologies for its study.

Introduction

This compound (3-CEC) is a synthetic cathinone characterized by a chlorine atom on the phenyl ring and an ethyl group on the amine.[1] Like other synthetic cathinones, 3-CEC is metabolized in the body, primarily by hepatic enzymes, to facilitate its elimination.[2][3] Understanding the in vitro metabolic pathways of 3-CEC is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and for identifying unique biomarkers of exposure in clinical and forensic settings.

The primary in vitro metabolic transformations of 3-CEC involve Phase I reactions, which introduce or expose functional groups, followed by Phase II reactions, where endogenous molecules are conjugated to these groups to increase water solubility and facilitate excretion.[1]

Phase I Metabolic Pathways

In vitro studies, primarily using human liver microsomes (HLM), have identified three major Phase I metabolic pathways for 3-CEC and structurally similar cathinones:

-

N-De-ethylation: The removal of the ethyl group from the nitrogen atom.[1]

-

Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule, typically on the alkyl chain or the aromatic ring.[1]

-

Reduction of the β-keto group: The conversion of the ketone functional group to a secondary alcohol.[1]

These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2][4][5] While the specific CYP isozymes responsible for 3-CEC metabolism have not been definitively identified in the literature, studies on other synthetic cathinones suggest the involvement of CYP2D6, CYP2C19, and CYP3A4.

Visualizing Phase I Metabolism

The following diagram illustrates the primary Phase I metabolic pathways of this compound.

Quantitative Analysis of Metabolite Formation

Due to a lack of specific quantitative data for 3-CEC in the public domain, the following table presents illustrative data based on studies of the closely related analogue, 3-chloromethcathinone (3-CMC).[6][7][8][9] This data should be considered representative of the expected metabolic profile of 3-CEC. The values represent the relative percentage of each metabolite formed after incubation with human liver microsomes.

| Metabolite | Metabolic Pathway | Relative Abundance (%) |

| N-de-ethyl-3-CEC | N-De-ethylation | 35 |

| Dihydro-3-CEC | Keto Reduction | 45 |

| Hydroxy-3-CEC | Hydroxylation | 20 |

Note: This data is illustrative and extrapolated from studies on 3-CMC. Actual quantitative results for 3-CEC may vary.

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of in vitro 3-CEC metabolism.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is adapted from established methods for studying the metabolism of synthetic cathinones.

Objective: To generate and identify the in vitro metabolites of 3-CEC using HLM.

Materials:

-

This compound (3-CEC)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a stock solution of 3-CEC in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the following in order: phosphate buffer, HLM, and the 3-CEC stock solution to achieve a final substrate concentration of 10 µM.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C with gentle shaking.

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection and quantification of 3-CEC and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Illustrative LC-MS/MS Parameters (to be optimized for specific instrumentation):

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for 3-CEC and its putative metabolites must be determined by direct infusion of standards. |

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro metabolism study of this compound.

Conclusion

The in vitro metabolism of this compound is primarily driven by N-de-ethylation, hydroxylation, and keto reduction, processes largely mediated by cytochrome P450 enzymes. While specific quantitative data for 3-CEC remains limited, the methodologies and metabolic pathways outlined in this guide, drawn from studies of closely related synthetic cathinones, provide a robust framework for researchers and drug development professionals. Further studies are warranted to precisely quantify the metabolic profile of 3-CEC and to identify the specific CYP isozymes involved, which will enhance the understanding of its pharmacology and toxicology.

References

- 1. This compound | 2150476-60-9 | Benchchem [benchchem.com]

- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openanesthesia.org [openanesthesia.org]

- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Insights into the Behavioral Pharmacology of 3-Chloroethcathinone (3-CEC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloroethcathinone (3-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) recognized for their stimulant and potential empathogenic effects.[1] While direct preclinical research on the behavioral effects of 3-CEC is notably scarce in published scientific literature, this guide synthesizes available information on closely related analogs, primarily 3-chloromethcathinone (3-CMC) and 4-chloroethcathinone (4-CEC), to provide a predictive framework for understanding the potential behavioral profile of 3-CEC. This document outlines the expected effects on locomotor activity, rewarding properties, and discriminative stimulus effects based on data from these analogs. Detailed experimental protocols for key behavioral assays are provided to facilitate future research in this area. The anticipated mechanism of action, centered on the modulation of monoamine transporters, is also discussed. All data presented for analogs should be interpreted with the explicit understanding that it serves as a surrogate until direct empirical studies on 3-CEC become available.

Introduction

Synthetic cathinones have emerged as a significant class of NPS, with their abuse posing considerable public health challenges.[2] 3-CEC is a structural analog of cathinone, the active psychoactive component of the khat plant.[3] Like other synthetic cathinones, its pharmacological effects are presumed to stem from its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] By inhibiting the reuptake of these neurotransmitters, 3-CEC is expected to increase their extracellular concentrations in the brain, leading to its stimulant effects.[5] Understanding the preclinical behavioral pharmacology of 3-CEC is crucial for assessing its abuse liability and potential neurotoxic effects.

Predicted Behavioral Effects Based on Analog Data

Due to the limited direct research on 3-CEC, this section summarizes quantitative data from preclinical animal studies on its close structural analogs, 3-CMC and 4-CEC. These data provide the most relevant available insights into the potential behavioral profile of 3-CEC.

Locomotor Activity

Locomotor activity assays in rodents are a primary method for evaluating the stimulant properties of a compound.[6] Studies on 3-CMC and 4-CEC indicate that these substances produce dose-dependent increases in horizontal locomotor activity.

Table 1: Effects of 3-CMC and 4-CEC on Locomotor Activity in Mice

| Compound | Animal Model | Doses (mg/kg) | Effect on Horizontal Locomotor Activity | Notes | Reference |

| 3-CMC | C57BL/6J Mice | 5, 10, 20 | Significant increase at 10 and 20 mg/kg | No significant effect on vertical activity (rearing). | [7] |

| 4-CEC | Swiss-Webster Mice | Not specified | Dose-dependent increase | Less efficacious than methamphetamine in producing peak stimulant effects. | [6][8] |

It is important to note that while these analogs show stimulant effects, the efficacy can vary. For instance, 4-CEC was found to be less efficacious than methamphetamine.[8]

Rewarding Effects (Conditioned Place Preference)

Conditioned Place Preference (CPP) is a standard preclinical model used to assess the rewarding or aversive properties of a substance.[9] While no specific CPP data for 3-CEC or its direct analogs 3-CMC and 4-CEC were found in the reviewed literature, it is a common assay for evaluating synthetic cathinones. The rewarding effects of many drugs of abuse are measured using this paradigm.[10][11]

Discriminative Stimulus Effects

Drug discrimination studies in animals are used to evaluate the subjective effects of a drug.[6] In these studies, animals are trained to recognize the effects of a specific drug and will then respond on a designated lever to indicate when they perceive the effects of a test compound as being similar.

Table 2: Discriminative Stimulus Effects of 4-CEC in Rats

| Training Drug | Test Compound | Animal Model | Substitution | Notes | Reference |

| Methamphetamine | 4-CEC | Sprague-Dawley Rats | Full substitution | Full substitution occurred at doses that also decreased response rates. | [8] |

| Cocaine | 4-CEC | Sprague-Dawley Rats | Full substitution | [8] | |

| MDMA | 4-CEC | Sprague-Dawley Rats | Full substitution | [8] |

The ability of 4-CEC to fully substitute for the discriminative stimulus effects of methamphetamine, cocaine, and MDMA suggests that it has a mixed stimulant and empathogenic-like subjective profile.[8]

Experimental Protocols

The following are detailed methodologies for the key behavioral experiments typically used to assess the effects of synthetic cathinones.

Locomotor Activity Assessment

This protocol describes a typical open-field assay to measure spontaneous locomotor activity.

Objective: To quantify the stimulant or depressant effects of a compound on spontaneous movement in rodents.

Apparatus: An open-field arena, typically a square or circular enclosure, equipped with infrared beams or video tracking software to monitor the animal's movement.[12][13]

Procedure:

-

Habituation: Prior to testing, animals are habituated to the testing room for at least 60 minutes.

-

Administration: Animals are administered the test compound (e.g., 3-CEC) or vehicle via a specified route (e.g., intraperitoneal injection).

-

Testing: Immediately after administration, the animal is placed in the center of the open-field arena.

-

Data Collection: Locomotor activity is recorded for a set duration, typically 60 to 120 minutes.[7] Key parameters measured include:

-

Total distance traveled (horizontal activity).

-

Number of rearings (vertical activity).

-

Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects).

-

Data Analysis: Data is typically analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare specific group differences.[7]

Conditioned Place Preference (CPP)

This protocol outlines the procedure for a standard, unbiased CPP experiment.[9][14]

Objective: To determine the rewarding or aversive properties of a compound by assessing an animal's preference for an environment previously paired with the substance.[10]

Apparatus: A two- or three-compartment chamber where the compartments are distinguished by distinct visual and tactile cues (e.g., wall color, floor texture).[9]

Procedure:

-

Pre-Conditioning (Baseline Preference): On day 1, animals are placed in the central compartment (in a three-compartment apparatus) and allowed to freely explore all compartments for 15-30 minutes to determine any initial preference for a particular compartment.

-

Conditioning: This phase typically occurs over several days (e.g., 4-8 days).

-

On drug conditioning days, animals are administered the test compound and confined to one of the non-preferred (or randomly assigned) compartments for a set duration (e.g., 30 minutes).

-

On vehicle conditioning days, animals are administered the vehicle and confined to the opposite compartment for the same duration. The order of drug and vehicle administration is counterbalanced across animals.

-

-

Post-Conditioning (Preference Test): On the test day, animals (in a drug-free state) are placed in the central compartment and allowed to freely explore the entire apparatus for 15-30 minutes. The time spent in each compartment is recorded.

Data Analysis: A conditioned place preference is demonstrated if the animals spend significantly more time in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test, or compared to the vehicle-paired compartment. Statistical analysis is typically performed using a paired t-test or ANOVA.[15]

Drug Discrimination

This protocol describes a standard two-lever drug discrimination task.

Objective: To assess the interoceptive (subjective) effects of a test compound by determining if it substitutes for the discriminative stimulus effects of a known drug of abuse.

Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).

Procedure:

-

Training: Animals (typically rats) are trained to press one lever after administration of a training drug (e.g., methamphetamine or cocaine) and the other lever after administration of the vehicle (e.g., saline) to receive a reward. Training continues until a high level of accuracy is achieved (e.g., >80% correct responses).

-

Testing: Once trained, substitution tests are conducted.

-

Animals are administered a dose of the test compound (e.g., 3-CEC) and placed in the operant chamber.

-

The percentage of responses on the drug-appropriate lever is recorded.

-

Full substitution is considered to have occurred if the percentage of responses on the drug-appropriate lever is ≥80%. Partial substitution is typically defined as 20-79% drug-appropriate responding.

-

Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. ED50 values (the dose that produces 50% drug-appropriate responding) are often calculated to compare the potencies of different compounds.[16]

Visualizations

Experimental Workflow for Behavioral Phenotyping

References

- 1. maxthotrading.com [maxthotrading.com]

- 2. mdpi.com [mdpi.com]

- 3. euda.europa.eu [euda.europa.eu]

- 4. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 5. This compound | 2150476-60-9 | Benchchem [benchchem.com]

- 6. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]

- 12. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 13. Frontiers | Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data [frontiersin.org]

- 14. va.gov [va.gov]

- 15. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological Profile and Cytotoxicity of 3-Chloroethcathinone (3-CEC)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Chloroethcathinone (3-CEC) is a designer drug and a new psychoactive substance (NPS). The information provided herein is for research and informational purposes only. It is not intended for human or veterinary use.

Introduction

This compound, commonly known as 3-CEC, is a synthetic stimulant of the cathinone class. Structurally, it is a derivative of cathinone, the psychoactive alkaloid found in the khat plant (Catha edulis)[1]. As a member of the rapidly evolving NPS market, 3-CEC poses a significant challenge to public health and forensic toxicology. It is characterized by a chlorine atom at the third position of the phenyl ring and an ethyl group attached to the amine[1].

Scientific literature directly investigating the toxicological profile of 3-CEC is exceptionally scarce. Consequently, much of the current understanding is extrapolated from studies on its close structural analogs, particularly 3-chloromethcathinone (3-CMC), and the broader class of synthetic cathinones. This guide synthesizes the available direct data on 3-CEC and provides a comparative analysis with related compounds to offer a comprehensive overview for the scientific community.

Pharmacodynamics: Presumed Mechanism of Action

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems[2][3]. Like its counterparts, 3-CEC is presumed to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1]. By inhibiting the reuptake of these neurotransmitters, 3-CEC is expected to increase their extracellular concentrations in the synaptic cleft, leading to enhanced dopaminergic, noradrenergic, and serotonergic signaling and producing stimulant effects[1][2]. Some cathinones act not only as reuptake inhibitors but also as releasing agents[4][5].

While specific binding affinity and functional activity data for 3-CEC are not available in published literature, data for the closely related 3-CMC show that it acts as both a reuptake inhibitor and a releasing agent at DAT, NET, and SERT[1].

Caption: Presumed mechanism of action of 3-CEC at the monoamine transporters.

In Vitro Cytotoxicity Profile

The neurotoxic potential of 3-CEC has been evaluated in a limited number of studies. The primary model used for assessing the cytotoxicity of synthetic cathinones is the human neuroblastoma SH-SY5Y cell line, often differentiated into a dopaminergic neuronal phenotype to better represent the neurons targeted by these substances[2].

Quantitative Cytotoxicity Data: 3-CEC

A recent study investigated the cytotoxic effects of twenty different chloro-cathinones, providing the first quantitative data for 3-CEC[2].

| Compound | Cell Line | Assay | Metric | Value (mM) |

| 3-CEC | Differentiated SH-SY5Y | MTT | LC₅₀ | 1.3 |

| 3-CEC | Differentiated SH-SY5Y | MTT | LOAEL | 0.5 |

| Lowest Observed Adverse Effect Level |

Comparative Cytotoxicity Data: 3-CMC

Due to the scarcity of data on 3-CEC, it is informative to examine the cytotoxicity of its close analog, 3-CMC. Studies on 3-CMC have shown time- and concentration-dependent toxicity[6][7].

Table 2: Mitochondrial Activity (MTT Assay) in SH-SY5Y Cells Exposed to 3-CMC [6][7]

| Concentration (µM) | 24-hour Incubation (% of Control) | 72-hour Incubation (% of Control) |

| 10 | No significant effect | No significant effect |

| 50 | No significant effect | ~75% |

| 100 | No significant effect | ~60% |

| 200 | No significant effect | ~50% |

| 300 | No significant effect | ~49% |

Table 3: Cell Membrane Integrity (LDH Assay) in SH-SY5Y Cells Exposed to 3-CMC [7]

| Concentration (µM) | 48-hour Incubation (% of Max Cytotoxicity) |

| 100 | Significant increase |

| 200 | Significant increase |

| 300 | Significant increase |

The delayed onset of cytotoxicity for 3-CMC, with significant effects appearing after 48-72 hours but not at 24 hours, suggests an indirect mechanism of action. This could involve the generation of toxic metabolites or the induction of cellular stress pathways over time[6][7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following protocols are based on those typically employed in the study of synthetic cathinone cytotoxicity.

Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Differentiation: To obtain a dopaminergic neuronal phenotype, cells are seeded and treated with retinoic acid (e.g., 10 µM) for several days, which induces morphological and biochemical changes characteristic of mature neurons[2].

Cytotoxicity Assessment Workflow

The evaluation of cytotoxicity typically involves a multi-assay approach to measure different endpoints, such as metabolic activity and membrane integrity.

Caption: A generalized experimental workflow for in vitro cytotoxicity assessment.

MTT Assay (Mitochondrial Viability)

-

Principle: Measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Differentiated SH-SY5Y cells are seeded in 96-well plates and exposed to various concentrations of 3-CEC for specific durations (e.g., 24, 48, 72 hours).

-

Following exposure, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Plates are incubated for 2-4 hours to allow for formazan formation.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to untreated control cells.

-

LDH Assay (Membrane Integrity)

-

Principle: Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

-

Procedure:

-

Cells are treated with 3-CEC as described for the MTT assay.

-

After the incubation period, an aliquot of the cell culture supernatant is collected.

-

The supernatant is mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance is measured, and the amount of LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release).

-

Proposed Mechanisms of Toxicity

The cytotoxic effects of synthetic cathinones are believed to extend beyond their interaction with monoamine transporters, especially at higher concentrations relevant to toxicological events. Research on various cathinones suggests the involvement of oxidative stress and mitochondrial dysfunction[2][7].

-

Oxidative Stress: The metabolism of cathinones or their hyper-stimulation of monoaminergic systems can lead to the overproduction of reactive oxygen species (ROS). This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, and ultimately triggering cell death pathways[2].

-

Mitochondrial Dysfunction: Mitochondria are primary targets of cellular stress. Cathinones have been shown to depolarize the mitochondrial membrane potential, impair mitochondrial respiration, and deplete cellular ATP levels, which can initiate apoptosis[2].

Caption: Proposed signaling pathway for 3-CEC-induced cytotoxicity.

Conclusion and Future Directions

The toxicological profile of this compound is largely uncharacterized, presenting a significant knowledge gap for public health and safety. The limited available data indicates that 3-CEC possesses neurotoxic potential, with an in vitro LC₅₀ value of 1.3 mM in differentiated neuronal cells[2]. Comparative analysis with its analog, 3-CMC, suggests that its cytotoxicity may be time-dependent and likely involves indirect mechanisms such as the induction of oxidative stress and mitochondrial dysfunction[2][7].

To build a comprehensive toxicological profile, future research should prioritize:

-

In-depth Cytotoxicity Studies: Characterizing the dose-response and time-course of 3-CEC toxicity in various cell types, including primary neurons and hepatocytes.

-

Metabolite Identification and Toxicity: Identifying the major metabolites of 3-CEC and evaluating their individual cytotoxic and pharmacological activities.

-

Mechanistic Investigations: Elucidating the specific signaling pathways involved in 3-CEC-induced cell death, including apoptosis, necrosis, and autophagy.

-

In Vivo Studies: Conducting controlled animal studies to determine the acute and chronic toxicity, pharmacokinetic profile, and behavioral effects of 3-CEC.

A thorough understanding of the toxicological risks associated with 3-CEC is essential for informing clinical management of intoxications, guiding legislative action, and protecting public health.

References

- 1. This compound | 2150476-60-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Chlorocathinone - Wikipedia [en.wikipedia.org]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Properties of 3-Chloroethcathinone (3-CEC) in Research Models: An In-depth Technical Guide

Disclaimer: Scientific literature with specific quantitative pharmacokinetic data for 3-Chloroethcathinone (3-CEC) is currently limited. This guide summarizes the available qualitative information for 3-CEC and presents quantitative data and experimental protocols for the closely related analogue, 3-Chloromethcathinone (3-CMC), to provide a comparative and inferential understanding. Researchers should exercise caution when extrapolating these findings to 3-CEC.

Introduction to this compound (3-CEC)

This compound (3-CEC) is a synthetic cathinone, a class of psychoactive substances that are derivatives of the naturally occurring stimulant cathinone found in the khat plant.[1] Structurally, it is characterized by a chlorine atom at the third position of the phenyl ring and an ethyl group attached to the amine.[1] As a member of the synthetic cathinone family, 3-CEC is expected to exhibit stimulant properties by modulating monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]

Predicted Metabolic Pathways of 3-CEC

-

Carbonyl Group Reduction: The β-keto group is likely to be reduced to a hydroxyl group, forming dihydro-3-CEC.[1]

-

N-Dealkylation: The ethyl group attached to the nitrogen atom can be removed, a process known as N-deethylation, to form the corresponding primary amine.[1]

-

Hydroxylation: Hydroxyl groups may be introduced on the alkyl chain and the aromatic ring.[1]

These Phase I metabolic reactions are typically followed by Phase II conjugation reactions to facilitate excretion.

Pharmacokinetic Data of 3-Chloromethcathinone (3-CMC) in a Murine Model

The following data is for 3-CMC, a close structural analogue of 3-CEC, and is presented for comparative purposes. A study in a murine model investigated the metabolism of 3-CMC after controlled administration.[2]

Table 1: Metabolites of 3-CMC Identified in a Murine Model [2]

| Metabolite | Method of Identification |

| Dihydro-3-CMC (two stereoisomers) | LC-HRMS |

| N-demethyl-3-CMC | LC-HRMS |

| Dihydro-N-demethyl-3-CMC | LC-HRMS |

LC-HRMS: Liquid Chromatography-High-Resolution Mass Spectrometry

In this murine model, both dihydro-3-CMC metabolites were detectable up to 6 hours post-administration, with peak concentrations observed at 2 hours.[2] The N-demethylated metabolite was only detectable within 4 hours of administration.[2] Unchanged 3-CMC and its metabolites were not detected at 12 hours post-administration.[2]

Experimental Protocols for Synthetic Cathinone Analysis

The following sections detail the methodologies employed in the study of 3-CMC, which can serve as a reference for designing pharmacokinetic studies for 3-CEC.

Animal Model and Drug Administration

A murine model was utilized for the in-vivo metabolism study of 3-CMC.[2] While the specific strain, age, and weight of the mice were not detailed in the abstract, controlled administration of the substance was performed.

Sample Collection: Dried Blood Spot (DBS) Technique

The study employed the dried blood spot (DBS) technique for the collection, storage, and purification of blood samples.[2] This method offers a minimally invasive alternative to traditional blood collection techniques.

Analytical Methodology

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) was used for the identification of 3-CMC metabolites and to investigate their fragmentation patterns.[2][3] This technique provides high-resolution mass data, enabling the accurate determination of elemental compositions of unknown compounds.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the identification and quantification of 3-CMC and its metabolites in routine analysis.[2][3] LC-MS/MS offers high sensitivity and selectivity for the quantification of analytes in complex biological matrices.

Conclusion

The pharmacokinetic properties of 3-CEC in research models remain largely uncharacterized in publicly available scientific literature. However, by examining the data from its close analogue, 3-CMC, we can infer a likely metabolic profile involving carbonyl reduction, N-dealkylation, and hydroxylation. The experimental methodologies outlined, particularly the use of dried blood spot sampling coupled with LC-HRMS and LC-MS/MS, provide a robust framework for future pharmacokinetic studies on 3-CEC. Further research is imperative to establish the specific pharmacokinetic parameters of 3-CEC to better understand its physiological effects and potential for harm.

References

- 1. This compound | 2150476-60-9 | Benchchem [benchchem.com]

- 2. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 3-Chloroethcathinone in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-Chloroethcathinone (3-CEC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for researchers in the fields of toxicology, pharmacology, and drug development who are studying the pharmacokinetic and metabolic profiles of this synthetic cathinone. The protocol outlines a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and robust LC-MS/MS analysis. Expected performance characteristics of the method, based on typical validation parameters for similar analytes, are provided.

Introduction